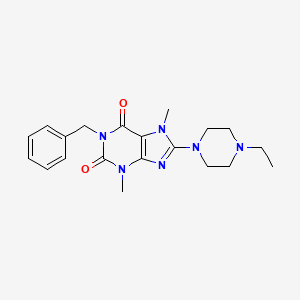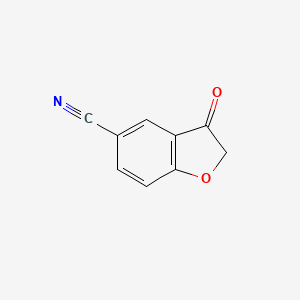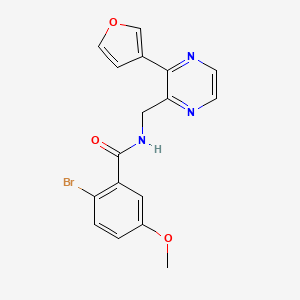
1-benzyl-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Psychotropic Activity and Receptor Affinity
1-benzyl-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione and its derivatives have been the focus of studies investigating their psychotropic potential and receptor affinity. Research on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has identified potent ligands for the 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant and anxiolytic properties. Selected derivatives have shown significant antidepressant-like effects in animal models, highlighting their potential as psychotropic agents with activity on serotonin receptors (Chłoń-Rzepa et al., 2013).
Analgesic Properties
Further research has extended into exploring the analgesic properties of purine-2,6-dione derivatives. A study focusing on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed these compounds as new classes of analgesic and anti-inflammatory agents. They were found to exhibit significant activity in in vivo models, with certain derivatives surpassing reference drugs in effectiveness (Zygmunt et al., 2015).
Receptor Affinity and Structure-Activity Relationships
The receptor affinity and structure-activity relationships of these compounds have been extensively studied. N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones have been evaluated for their affinity towards 5-HT6, 5-HT7, and D2 receptors, identifying several potent ligands. These findings contribute to the understanding of structural features responsible for receptor affinity and highlight the potential for designing targeted therapies (Żmudzki et al., 2015).
Molecular Structure and Chemical Reactivity
Investigations into the molecular structure and chemical reactivity of related compounds have provided insights into their potential applications. For example, studies on the crystal structure of related arylpiperazine compounds have elucidated their conformation, configuration, and cell parameters, which are essential for understanding their binding modes and interactions at the molecular level. These structural analyses are crucial for the development of new compounds with enhanced pharmacological properties (Zhou et al., 2017).
properties
IUPAC Name |
1-benzyl-8-(4-ethylpiperazin-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-4-24-10-12-25(13-11-24)19-21-17-16(22(19)2)18(27)26(20(28)23(17)3)14-15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDQUCYZGIRLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)
![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)
![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)


![1-(2-Methylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2589929.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2589935.png)
![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2589936.png)
![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2589937.png)

![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2589940.png)
